Home > Products > Screening Compounds P78178 > 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 1775383-18-0

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Catalog Number: EVT-2815465
CAS Number: 1775383-18-0
Molecular Formula: C21H20ClFN4O2
Molecular Weight: 414.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates

Compound Description: This series of compounds share a core 1,2,4-triazol-3-one structure with 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. They are synthesized from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones through a two-step process. []

Relevance: These compounds are structurally related to 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one through the presence of the 1,2,4-triazol-3-one ring system. The variations in these compounds primarily involve substitutions on the arylmethylene amino group and the presence of an ethyl acetate group attached to the nitrogen at position 1 of the triazole ring.

4-Amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) and 4-Amino-2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (5)

Compound Description: These compounds are synthesized from a common precursor, 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (1). Notably, compound (5) exhibits antimicrobial activity against specific bacterial strains. []

Relevance: Compounds (2) and (5) share a similar structure with 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, particularly the presence of the 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one moiety. The primary difference lies in the substituent at the 2-position of the triazole ring.

5-Chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one (12) and N-Isopropyl-2-methyl-5-oxo-2,5-dihydro-1H1,2,4triazole3-sulfonamide (14)

Compound Description: These 1,2,4-triazol-3-one derivatives were synthesized from 1-methyl-5-thioxo-1,2,4-triazolidin-3-one (7) and subsequently converted into methanesulfonate esters (15) and (16). Their anti-acetylcholinesterase and insecticidal activities were investigated. []

Relevance: These compounds are related to 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one through the shared presence of the 1,2,4-triazol-3-one ring. Variations include substitutions at the 1 and 5 positions of the triazole ring and the introduction of sulfonamide functionality in compound (14).

2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b)

Compound Description: This compound is a potent 5-HT2 receptor antagonist. It exhibits greater potency than Ritanserin (2) in blocking 5-HT2 receptors and shows no significant alpha-1 antagonist activity in vivo. []

Relevance: This compound shares the piperidine ring and a nitrogen-containing heterocyclic system with 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, albeit with different substitutions and ring fusions.

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

Compound Description: This compound is another potent 5-HT2 antagonist that also exhibits moderate alpha-1 receptor antagonism. It shows significant activity in inhibiting head twitches induced by 5-hydroxytryptophan. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h)

Compound Description: This series of compounds are synthesized via the condensation of 2-((Benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological activity studies suggest that derivatives containing a chlorine substituent demonstrate higher toxicity against several bacterial strains. []

Relevance: While these compounds lack the 1,2,4-triazol-3-one core found in 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, they share a structural similarity in the form of a substituted phenyl ring linked to a heterocyclic system through a methylene bridge.

Diethyl (R)-1-(5-(Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate (7a-g)

Compound Description: These novel derivatives incorporate various heterocyclic substituents and have been characterized using spectroscopic techniques. These compounds were synthesized and investigated for their antimicrobial and antifungal properties. []

1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Compound Description: These compounds, encompassing a range of chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring, were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging and reducing power assays. []

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Compound Description: This compound showed significant antioxidant activity, surpassing vitamin C in both DPPH radical scavenging and reducing power assays. []

Relevance: This compound shares the 1-(5-Chloro-2-hydroxyphenyl) moiety with the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and is connected to a 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl group, making it structurally related to 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (D-40TA)

Compound Description: D-40TA is a central nervous system depressant. Its metabolism has been extensively studied in humans, dogs, and rats, revealing various metabolic pathways, including hydroxylation and ring-opening reactions. []

Relevance: D-40TA, while possessing a triazole ring, is not structurally similar to 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one due to the distinct benzodiazepine framework and the absence of the piperidine and methylphenyl moieties. It is mentioned here as one of its metabolites, 5-chloro-2-(4H-1,2,4-triazol-4-yl)-benzophenone, contains the 1,2,4-triazole ring system also present in the main compound.

5-chloro-2-(4H-1,2,4-triazol-4-yl)-benzophenone

Compound Description: This compound is a ring-opened metabolite of the central nervous system depressant D-40TA. []

Relevance: Although a metabolite of a structurally dissimilar compound, 5-chloro-2-(4H-1,2,4-triazol-4-yl)-benzophenone is related to 5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one through the shared presence of the 1,2,4-triazole ring system.

Properties

CAS Number

1775383-18-0

Product Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one

Molecular Formula

C21H20ClFN4O2

Molecular Weight

414.87

InChI

InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)15-4-7-18(23)17(22)12-15/h2-7,12,14H,8-11H2,1H3,(H,25,29)

InChI Key

ZJCXXNHKSGOOGA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.